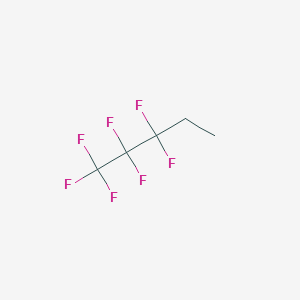
1,1,1,2,2,3,3-Heptafluoropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,3,3-Heptafluoropentane is a fluorinated organic compound with the molecular formula C5H5F7. It is a colorless, odorless liquid at room temperature and is known for its high volatility and low boiling point. This compound is part of the family of perfluorocarbons, which are characterized by the presence of multiple fluorine atoms attached to a carbon backbone .
Preparation Methods
The synthesis of 1,1,1,2,2,3,3-Heptafluoropentane typically involves the fluorination of pentane derivatives. One common method is the direct fluorination of pentane using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas. Industrial production methods often involve the use of specialized reactors that can safely manage the exothermic nature of the fluorination reaction .
Chemical Reactions Analysis
1,1,1,2,2,3,3-Heptafluoropentane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various fluorinated alcohols and acids.
Reduction: Reduction reactions typically yield partially fluorinated hydrocarbons.
Substitution: Halogen exchange reactions can occur, where fluorine atoms are replaced by other halogens like chlorine or bromine. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1,1,1,2,2,3,3-Heptafluoropentane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions due to its inert nature and ability to dissolve a wide range of substances.
Biology: In biological research, it is used in the study of cell membranes and protein interactions due to its unique properties.
Medicine: This compound is explored for its potential use in medical imaging and as a contrast agent in MRI scans.
Mechanism of Action
The mechanism by which 1,1,1,2,2,3,3-Heptafluoropentane exerts its effects is primarily through its physical properties rather than chemical reactivity. Its high volatility and low surface tension make it an effective solvent and cleaning agent. In biological systems, it interacts with lipid membranes, altering their properties and affecting membrane-bound proteins and receptors .
Comparison with Similar Compounds
1,1,1,2,2,3,3-Heptafluoropentane can be compared with other similar fluorinated compounds such as:
1,1,1,2,3,3,3-Heptafluoropropane: Known for its use as a fire suppression agent and in medical inhalers.
1,1,1,2,2,3,3-Heptachloropropane: Used in various industrial applications but has different reactivity due to the presence of chlorine atoms.
5-Bromo-1,1,1,2,2,3,3-Heptafluoropentane: Utilized in specialized chemical syntheses and has distinct properties due to the bromine atom
This compound stands out due to its unique combination of high volatility, chemical inertness, and ability to interact with biological membranes, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
754-68-7 |
|---|---|
Molecular Formula |
C5H5F7 |
Molecular Weight |
198.08 g/mol |
IUPAC Name |
1,1,1,2,2,3,3-heptafluoropentane |
InChI |
InChI=1S/C5H5F7/c1-2-3(6,7)4(8,9)5(10,11)12/h2H2,1H3 |
InChI Key |
YLXMZWSVIPOWNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















